Trimethylolpropane benzoate diacrylate
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Overview
Description
Trimethylolpropane benzoate diacrylate: , also known by its IUPAC name benzoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; prop-2-enoic acid , is a compound with the molecular formula C19H28O9 and a molecular weight of 400.4 g/mol . This compound is a combination of benzoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and prop-2-enoic acid, making it a complex molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethylolpropane benzoate diacrylate involves the combination of benzoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and prop-2-enoic acid. The reaction typically requires a catalyst and specific reaction conditions to ensure the proper formation of the compound. The process may involve steps such as esterification, hydroxylation, and polymerization.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can enhance the reaction efficiency and yield. The final product is then purified through processes such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions: Trimethylolpropane benzoate diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Trimethylolpropane benzoate diacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Trimethylolpropane benzoate diacrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with antimicrobial properties.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: A polyol used in the production of polymers and resins.
Prop-2-enoic Acid:
Uniqueness: Trimethylolpropane benzoate diacrylate is unique due to its combination of benzoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and prop-2-enoic acid, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Properties
CAS No. |
79720-88-0 |
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Molecular Formula |
C19H28O9 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
benzoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |
InChI |
InChI=1S/C7H6O2.C6H14O3.2C3H4O2/c8-7(9)6-4-2-1-3-5-6;1-2-6(3-7,4-8)5-9;2*1-2-3(4)5/h1-5H,(H,8,9);7-9H,2-5H2,1H3;2*2H,1H2,(H,4,5) |
InChI Key |
GNRGDZRKYVYAJF-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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